Product packaging for Ethyl 2-(pyrrolidin-2-yl)acetate(Cat. No.:CAS No. 5027-77-0)

Ethyl 2-(pyrrolidin-2-yl)acetate

Cat. No.: B1606670
CAS No.: 5027-77-0
M. Wt: 157.21 g/mol
InChI Key: MYUVDBULNNBWOG-UHFFFAOYSA-N
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Description

Historical Context and Initial Research Avenues for Pyrrolidine-Based Scaffolds

The history of pyrrolidine-based scaffolds is deeply intertwined with the study of natural products, particularly alkaloids. Pyrrolizidine (B1209537) alkaloids, a group of naturally occurring compounds based on the pyrrolizidine structure, have been known for centuries through the use of plants containing them in traditional medicine. wikipedia.org The formal discovery of these alkaloids in the 19th century marked the beginning of scientific inquiry into this class of compounds, although their toxic properties were not immediately understood. wikipedia.org Early research in the 20th century began to link livestock poisoning to the consumption of plants containing pyrrolizidine alkaloids, leading to their recognition as potent hepatotoxic and genotoxic agents. wikipedia.orgnumberanalytics.com

These early toxicological studies, while highlighting the potential dangers, also spurred deeper investigation into the chemistry and biological activity of the pyrrolidine (B122466) ring system. The industrial synthesis of pyrrolidine itself was a significant development, with methods such as the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperature and pressure being established. wikipedia.org Another patented method involves heating putrescine (tetramethylenediamine) with a supported nickel catalyst. google.com The development of synthetic methods to access pyrrolidine skeletons with a wide range of functional groups has been a continuous area of research, driven by the need for these structures in drug discovery and the synthesis of natural products. osaka-u.ac.jpnih.gov

Significance of the Pyrrolidine Moiety in Organic Synthesis and Medicinal Chemistry Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in both organic synthesis and medicinal chemistry. nih.govnih.gov Its significance stems from several key features. The non-planar, sp³-hybridized nature of the saturated ring allows for the exploration of three-dimensional chemical space, a desirable trait in the design of novel drug candidates. nih.govresearchgate.net This three-dimensionality, often described as "pseudorotation," contributes to the stereochemistry of a molecule, which can significantly influence its biological activity and binding affinity to target proteins. nih.govresearchgate.net

The pyrrolidine moiety is a common feature in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is a core component of the amino acids proline and hydroxyproline. wikipedia.org Its prevalence extends to a wide array of synthetic drugs, including procyclidine (B1679153) and bepridil, as well as the racetam family of nootropics. wikipedia.org The versatility of the pyrrolidine scaffold is further demonstrated by its use in the synthesis of polyhydroxylated pyrrolidines, which are investigated for their potential as antidiabetic and anticancer agents. nih.govnih.gov The development of new synthetic strategies, such as the photo-promoted ring contraction of pyridines, continues to expand the accessibility and diversity of functionalized pyrrolidine derivatives for research. nih.gov

Scope and Research Focus on Ethyl 2-(pyrrolidin-2-yl)acetate

This compound is a specific derivative of the pyrrolidine scaffold, characterized by an ethyl acetate (B1210297) group attached at the 2-position of the pyrrolidine ring. This compound serves as a valuable building block in organic synthesis, providing a reactive handle for the construction of more complex molecules. The presence of the ester functionality allows for a variety of chemical transformations, including hydrolysis, amidation, and reduction, enabling the introduction of diverse functional groups.

The research focus on this compound and similar structures is often directed towards their utility as intermediates in the synthesis of targeted molecules with potential biological activity. The chiral center at the 2-position of the pyrrolidine ring makes it a useful synthon for asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds. This is particularly important in medicinal chemistry, where the stereochemistry of a drug can have a profound impact on its efficacy and safety.

While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, its importance can be inferred from its role as a building block in the broader context of pyrrolidine chemistry. The principles that make the pyrrolidine ring a privileged scaffold in drug discovery and organic synthesis are directly applicable to this compound. Its structure provides a template for the development of new chemical entities with tailored properties, contributing to the ongoing exploration of the chemical space around the pyrrolidine core.

PropertyValue
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS Number 5027-77-0

This data is provided for informational purposes and is based on publicly available chemical information. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B1606670 Ethyl 2-(pyrrolidin-2-yl)acetate CAS No. 5027-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-pyrrolidin-2-ylacetate
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InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUVDBULNNBWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40319840
Record name Ethyl (pyrrolidin-2-yl)acetate
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5027-77-0
Record name 2-Pyrrolidineacetic acid, ethyl ester
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Record name NSC 351296
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Record name 5027-77-0
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Record name Ethyl (pyrrolidin-2-yl)acetate
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Synthetic Methodologies and Strategic Routes for Ethyl 2 Pyrrolidin 2 Yl Acetate and Its Analogues

Classical and Contemporary Synthetic Pathways to the Core Structure

The construction of the ethyl 2-(pyrrolidin-2-yl)acetate framework can be achieved through a variety of synthetic routes, which can be broadly categorized into methods that form the pyrrolidine (B122466) ring and those that introduce the ethyl acetate (B1210297) side chain.

Esterification and Pyrrolidine Ring Formation

A primary route to this compound involves the saturation of a pre-existing pyrrole (B145914) ring that already contains the acetate side chain. One of the most direct methods is the catalytic hydrogenation of ethyl 2-(1H-pyrrol-2-yl)acetate. This reaction typically employs a metal catalyst, such as rhodium on a support like activated aluminum oxide, in the presence of hydrogen gas. The reaction is often carried out in a solvent like acetic acid and can achieve high yields. For instance, a 79.0% yield has been reported for this transformation under a hydrogen atmosphere.

Another classical approach is the Fischer esterification of 2-pyrrolidineacetic acid. This method involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of ethanol is typically used, and water is removed as it is formed.

The formation of the pyrrolidine ring itself can be accomplished through numerous strategies. One common method is the intramolecular cyclization of haloamines. For example, treating 4-chlorobutan-1-amine (B1590077) with a strong base can lead to the formation of the pyrrolidine ring. Furthermore, multicomponent reactions have emerged as powerful tools for the one-pot synthesis of substituted pyrrolidines. These reactions, which involve the combination of three or more starting materials, allow for the rapid construction of molecular complexity.

A variety of methods for pyrrolidine ring synthesis are summarized below:

Method Description Key Reagents/Conditions Reference(s)
Catalytic Hydrogenation Reduction of a pyrrole ring to a pyrrolidine ring.H₂, Rh/Al₂O₃, Acetic Acid rsc.org
Intramolecular Cyclization Formation of the ring from an acyclic precursor.Strong base on a haloamine.
[3+2] Cycloaddition Reaction of an azomethine ylide with an alkene.Metal catalysts or thermal conditions.
Multicomponent Reactions One-pot synthesis from three or more starting materials.Varies depending on the specific reaction.
Reductive Amination Cyclization of an amino ketone or aldehyde.Reducing agent (e.g., NaBH₃CN).

Approaches for Pyrrolidine Functionalization

Once the this compound core is formed, it can be further modified to create a diverse range of analogues. The secondary amine of the pyrrolidine ring is a key site for functionalization.

N-Functionalization: The nitrogen atom can readily undergo acylation, alkylation, and arylation reactions. For instance, N-acylation can be achieved by reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base. This leads to the formation of N-acyl derivatives, such as ethyl 2-{[(2S)-1-(2-phenylacetyl)pyrrolidin-2-yl]formamido}acetate nih.gov. Reductive amination with aldehydes or ketones in the presence of a reducing agent is another common method for introducing N-alkyl groups.

C-Functionalization: Introducing substituents onto the carbon framework of the pyrrolidine ring can be more challenging but is crucial for creating structural diversity. One approach involves the functionalization of a precursor before the final ring-closing step. For example, substituted pyrrolidines can be prepared by the cyclization of appropriately functionalized acyclic precursors nih.gov. Another strategy is the direct C-H functionalization of the pyrrolidine ring, although this often requires the use of directing groups and transition metal catalysts. Research in this area is ongoing, with methods being developed for the arylation of pyrrolidines at various positions.

Stereoselective Synthesis Approaches for Chiral Purity

Since the C-2 position of this compound is a stereocenter, controlling the stereochemistry during its synthesis is of paramount importance, particularly for pharmaceutical applications.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis offers an elegant and efficient way to produce enantioenriched pyrrolidines. This can be achieved through the asymmetric hydrogenation of the corresponding pyrrole precursor, ethyl 2-(1H-pyrrol-2-yl)acetate, using a chiral catalyst. Chiral transition metal complexes, often featuring ligands such as BINAP or DuPhos, are commonly employed for this purpose.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. Chiral amines, such as proline and its derivatives, can catalyze various reactions, including Michael additions and aldol (B89426) reactions, to produce chiral pyrrolidine scaffolds with high enantioselectivity.

A significant advancement in this area is the use of transaminases in biocatalysis. These enzymes can catalyze the asymmetric amination of keto-esters, which can then undergo intramolecular cyclization to form chiral 2-substituted pyrrolidines with excellent enantiomeric excess (>99.5% ee) rsc.orgchemsynthesis.comthieme-connect.de. This biocatalytic approach is highly attractive due to its high selectivity and mild reaction conditions rsc.orgchemsynthesis.comthieme-connect.de.

Diastereoselective and Enantioselective Methodologies

A variety of diastereoselective and enantioselective methods have been developed for the synthesis of substituted pyrrolidines. One common strategy is the use of chiral auxiliaries. A chiral auxiliary is attached to the starting material, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

1,3-Dipolar cycloaddition reactions between azomethine ylides and chiral dipolarophiles are another powerful method for constructing stereochemically defined pyrrolidines. The stereochemistry of the resulting pyrrolidine is controlled by the stereochemistry of the starting materials.

Recent research has focused on the development of multicomponent reactions that can generate multiple stereocenters in a single step with high diastereoselectivity nih.govnih.gov. These reactions often employ chiral catalysts or substrates to control the stereochemical outcome nih.govnih.gov.

The table below summarizes various stereoselective approaches:

Methodology Description Key Features Reference(s)
Asymmetric Hydrogenation Reduction of a prochiral precursor with a chiral catalyst.High enantioselectivity, atom economy. researchgate.net
Organocatalysis Use of small chiral organic molecules as catalysts.Metal-free, mild conditions.
Biocatalysis Use of enzymes (e.g., transaminases) to catalyze reactions.High enantioselectivity, green conditions. rsc.orgchemsynthesis.comthieme-connect.de
Chiral Auxiliaries A temporary chiral group that directs stereoselective transformations.Reliable, well-established method.
Diastereoselective Cycloadditions [3+2] cycloadditions using chiral components.Creation of multiple stereocenters in one step.
Asymmetric Multicomponent Reactions One-pot reactions with chiral control.High efficiency and complexity generation. nih.govnih.gov

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of growing importance. The goal is to develop synthetic routes that are more environmentally friendly, safer, and more efficient.

One key aspect of green chemistry is the use of alternative energy sources to promote reactions. Microwave irradiation and ultrasound have been shown to significantly reduce reaction times and improve yields in the synthesis of pyrrolidine derivatives chemsynthesis.comresearchgate.netmdpi.commdpi.commdpi.com. For example, microwave-assisted synthesis can shorten reaction times from hours to minutes chemsynthesis.commdpi.commdpi.com. Ultrasound-promoted reactions can also be carried out in green solvents like water or ethanol, further enhancing the environmental friendliness of the process researchgate.netmdpi.com.

The choice of solvent is another critical factor. The use of hazardous organic solvents is a major source of waste in the chemical industry. Researchers are increasingly exploring the use of greener solvents such as water, ethanol, and ionic liquids for the synthesis of pyrrolidines nih.govmdpi.com. The use of solvent-free conditions, where possible, is an even more sustainable approach nih.gov.

The development of recyclable catalysts is also a key principle of green chemistry. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is highly desirable. Biocatalysts, such as enzymes, are also considered green as they are biodegradable and operate under mild conditions. For instance, pyrrolidinium (B1226570) acetate has been reported as a green and recyclable catalyst for certain condensation reactions nih.gov.

Solvent-Free and Environmentally Benign Reaction Conditions

The principles of green chemistry encourage the development of synthetic methods that minimize or eliminate the use of hazardous solvents. For the synthesis of pyrrolidine derivatives, several environmentally benign approaches have been explored.

One potential green route to this compound is the catalytic hydrogenation of its unsaturated precursor, ethyl 2-(1H-pyrrol-2-yl)acetate. This reaction can theoretically be performed under solvent-free conditions or in green solvents like water or ethanol. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al2O3), is advantageous as they can be easily recovered and recycled, reducing waste. google.comorgsyn.org Microwave-assisted organic synthesis (MAOS) presents another green alternative, often leading to significantly reduced reaction times, lower energy consumption, and improved yields, sometimes even in the absence of a solvent.

For instance, the synthesis of N-arylfulleropyrrolidine derivatives has been successfully achieved under solvent-free microwave irradiation, highlighting the potential of this technology for pyrrolidine ring functionalization without the need for traditional, often hazardous, solvents. While a specific protocol for the solvent-free synthesis of this compound is not prominently documented, the established success in related structures suggests its feasibility.

Another approach involves the use of water as a solvent. Cascade reactions in water for the synthesis of other heterocyclic systems, such as quinolizines from ethyl 2-(pyridine-2-yl)acetate derivatives, have been reported to proceed with excellent yields and simple work-up procedures, often requiring only filtration. prepchem.com This demonstrates the potential for developing aqueous synthetic routes for pyrrolidine-based compounds.

Atom Economy and Reaction Efficiency

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgsynhet.com Addition reactions, such as the catalytic hydrogenation of a pyrrole to a pyrrolidine, are inherently atom-economical as all the atoms of the hydrogen molecule are incorporated into the final product.

Derivatization Strategies for Structural Modification and Library Generation

This compound possesses three main sites for chemical modification: the secondary amine of the pyrrolidine ring, the ester functionality, and the alpha-carbon to the ester. These sites allow for the generation of a diverse library of analogues for various applications, including drug discovery.

The secondary amine of the pyrrolidine ring is a nucleophilic center that can readily undergo a variety of chemical transformations.

N-Acylation: The nitrogen can be acylated using acid chlorides, acid anhydrides, or by amide coupling with carboxylic acids. Amide bond formation is a cornerstone of medicinal chemistry. Various coupling reagents can be employed, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or phosphonium-based reagents like PyBOP, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. orgsyn.orgyoutube.comnih.gov

N-Alkylation and N-Arylation: The pyrrolidine nitrogen can be alkylated with alkyl halides or via reductive amination with aldehydes or ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to form a carbon-nitrogen bond with an aryl halide.

N-Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides, a functional group present in many therapeutic agents.

The following table provides examples of reagents that can be used for the functionalization at the pyrrolidine nitrogen:

Functionalization TypeReagent ClassExample ReagentResulting Functional Group
N-AcylationAcid ChlorideAcetyl chlorideN-acetylpyrrolidine
N-AcylationAmide CouplingBenzoic acid, EDC, HOBtN-benzoylpyrrolidine
N-AlkylationAlkyl HalideBenzyl bromideN-benzylpyrrolidine
N-ArylationAryl Halide (with catalyst)Bromobenzene, Pd catalystN-phenylpyrrolidine
N-SulfonylationSulfonyl ChlorideTosyl chlorideN-tosylpyrrolidine

This table is generated based on general chemical principles of amine reactivity.

The ester group and the adjacent alpha-carbon offer additional opportunities for structural diversification.

Ester Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with various amines to generate a library of amides, significantly expanding the structural diversity of the initial scaffold. Direct amidation of the ester is also possible, often requiring a catalyst. mdpi.com

Ester Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This alcohol can then serve as a handle for further functionalization, such as etherification or oxidation.

Reactions at the Alpha-Carbon: The protons on the carbon alpha to the ester are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. prepchem.comacs.org This enolate can then react with various electrophiles. For instance, alkylation with an alkyl halide introduces a substituent at the alpha-position. It is important to note that if the nitrogen is not protected, the base will deprotonate the N-H first. Therefore, N-protection is typically required before carrying out reactions at the alpha-carbon.

The following table summarizes potential modifications at the ester and alpha-carbon positions:

Position of ModificationReaction TypeReagent(s)Resulting Functional Group
EsterHydrolysisLiOH or HClCarboxylic acid
EsterAmidation (from acid)Amine, EDC, HOBtAmide
EsterReductionLiAlH4Primary alcohol
Alpha-Carbon (with N-protection)AlkylationLDA, Alkyl halideAlpha-substituted ester

This table is generated based on established reactivity of esters and their alpha-protons.

Mechanistic Investigations of Reactions Involving Ethyl 2 Pyrrolidin 2 Yl Acetate

Elucidation of Reaction Pathways and Transition States

The reaction pathways of molecules containing the pyrrolidine (B122466) scaffold are often complex, involving multiple steps and the formation of transient intermediates. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for mapping these pathways and characterizing the high-energy transition states that connect reactants, intermediates, and products.

In reactions involving pyrrolidine derivatives, the nitrogen atom plays a pivotal role. For instance, in organocatalyzed reactions, the pyrrolidine nitrogen can form an enamine or an iminium ion with a carbonyl compound, which then participates in the primary bond-forming step. The elucidation of these pathways involves identifying all possible intermediates and calculating the energy barriers for each step.

Furthermore, theoretical studies on the hydrolysis of ethyl acetate (B1210297) have provided insights into the transition states involved in reactions at the ester group. dntb.gov.ua These studies model the step-by-step process of nucleophilic attack, formation of a tetrahedral intermediate, and subsequent collapse to products, providing a basis for understanding similar transformations involving Ethyl 2-(pyrrolidin-2-yl)acetate.

Table 1: Calculated Energy Barriers for Key Steps in a Pyrrolidinedione Synthesis rsc.org

Reaction StepCalculated Energy Barrier (kJ/mol)Assisted by Water Molecule
Deprotonated Nitromethane Addition21.7No
Proton Transfer (Methylene to Nitro)197.8No
Oxygen Atom Migration142.4Yes
Tautomerization for Cyclization178.4No
Cyclization11.9No

This table illustrates the energy barriers for different stages in a reaction leading to a pyrrolidine-containing structure, highlighting the steps that are kinetically more demanding.

Understanding Stereochemical Outcomes and Diastereocontrol

The pyrrolidine ring is a common feature in many chiral catalysts and building blocks, making the control of stereochemistry in its reactions a critical aspect of synthetic chemistry. The stereochemical outcome of reactions involving this compound and its derivatives is often dictated by the conformation of the five-membered ring and the nature of the substituents.

The pyrrolidine ring is not planar and adopts puckered envelope or twist conformations. The substituents on the ring will preferentially occupy pseudo-equatorial positions to minimize steric strain, and this conformational preference can direct the approach of incoming reagents, leading to high levels of diastereoselectivity. The introduction of specific functional groups can further influence this control. For example, the strategic placement of fluorine atoms on the pyrrolidine ring has been shown to significantly alter the conformational equilibrium due to stereoelectronic effects like the gauche effect, thereby influencing the stereochemical outcome of reactions.

In the context of organocatalysis, derivatives of proline (the carboxylic acid analogue of 2-substituted pyrrolidines) are widely used. The stereochemistry of the final product in, for example, an aldol (B89426) or Michael addition, is determined by the facial selectivity of the attack on the enamine intermediate. The chiral center at the C2 position of the pyrrolidine ring, adjacent to the nitrogen, effectively shields one face of the enamine, forcing the electrophile to approach from the less hindered side. This principle is the basis for the high enantioselectivity achieved with many proline-based catalysts.

Recent studies on the diastereoselective synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions have demonstrated excellent stereocontrol. By using chiral N-tert-butanesulfinylazadienes, the sulfinyl group acts as a powerful chiral auxiliary, directing the formation of specific stereoisomers of the resulting pyrrolidine ring. wikipedia.orgbritannica.com

Role of this compound and Its Derivatives in Catalytic Processes

Derivatives of this compound are integral to the field of asymmetric organocatalysis. The combination of a secondary amine (the pyrrolidine nitrogen) and another functional group allows these molecules to act as bifunctional catalysts. The general mechanism for many of these catalytic cycles begins with the formation of a nucleophilic enamine or an electrophilic iminium ion.

Enamine Catalysis: In reactions with aldehydes or ketones, the pyrrolidine derivative forms an enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with a wide range of electrophiles. A classic example is the Michael addition of an aldehyde to a nitroalkene. The catalytic cycle can be summarized as follows:

Enamine Formation: The catalyst reacts with the aldehyde to form a chiral enamine.

C-C Bond Formation: The enamine attacks the electrophile (e.g., nitroalkene) in a stereocontrolled manner.

Iminium Ion Formation: This addition results in the formation of an iminium ion.

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the product and regenerate the catalyst, which can then enter a new catalytic cycle.

Iminium Catalysis: In other reactions, such as the Diels-Alder reaction, the pyrrolidine catalyst forms an iminium ion with an α,β-unsaturated aldehyde or ketone. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, activating it for reaction with a diene.

The efficiency and selectivity of these catalytic processes can be fine-tuned by modifying the structure of the pyrrolidine catalyst. For instance, introducing bulky substituents at the C2 position can enhance the stereoselectivity by increasing the steric hindrance on one face of the reactive intermediate. A derivative of the target compound, (S)-(1-ethylpyrrolidin-2-yl)methanamine, has been utilized in the synthesis of the drug Raclopride, showcasing the practical application of these catalytic principles. mdpi.com

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For reactions involving this compound, the rate can be influenced by the concentration of reactants, the catalyst loading, temperature, and the solvent.

Kinetic isotope effect (KIE) experiments are a powerful tool for probing the transition state of the rate-determining step. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a position involved in bond breaking or formation in the RDS, a change in the reaction rate can be observed. A significant KIE (kH/kD > 1) indicates that the C-H bond is being broken in the transition state of the rate-determining step.

Studies on the hydrolysis of ethyl acetate provide a model for the kinetics of reactions at the ester functionality. researchgate.net The saponification of ethyl acetate with sodium hydroxide (B78521) is a classic second-order reaction, with the rate being dependent on the concentration of both the ester and the hydroxide ion. researchgate.net The rate constant for this reaction can be determined by monitoring the change in concentration of reactants or products over time.

Table 2: Factors Influencing Reaction Rates

FactorGeneral Effect on Reaction Rate
Concentration Increasing the concentration of reactants (and catalyst) generally increases the rate.
Temperature Increasing the temperature typically increases the rate by providing more kinetic energy to the molecules.
Catalyst Structure The steric and electronic properties of the pyrrolidine catalyst can significantly affect the rate and selectivity.
Solvent The polarity and proticity of the solvent can influence the stability of intermediates and transition states, thereby affecting the rate.

This table summarizes the key factors that can be varied to control the kinetics of reactions involving this compound and its derivatives.

Computational and Theoretical Studies on Ethyl 2 Pyrrolidin 2 Yl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of ethyl 2-(pyrrolidin-2-yl)acetate. These methods provide a detailed picture of the molecule's geometry and electronic properties.

Molecular Geometry Optimization and Conformer Analysis

The pyrrolidine (B122466) ring of this compound is not planar and can adopt various conformations, a phenomenon known as pseudorotation. acs.org Computational methods like Hartree-Fock (HF), post-Hartree-Fock methods, and DFT are employed to investigate these conformational preferences. acs.org The position of the ethyl acetate (B1210297) substituent on the pyrrolidine ring significantly influences the conformational landscape.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the molecule. These calculations systematically explore the potential energy surface to identify energy minima corresponding to stable conformers. For this compound, a key aspect is determining the relative stability of conformers arising from the orientation of the ethyl acetate group and the puckering of the pyrrolidine ring. Theoretical studies on pyrrolidine itself have shown that the energy difference between conformers can be subtle and dependent on the computational method and basis set used. acs.org

Table 1: Representative Calculated Conformational Energies of a Pyrrolidine Ring

ConformerMethod/Basis SetRelative Energy (kcal/mol)
N-H equatorialB3LYP/aug-cc-pVQZ0.00
N-H axialB3LYP/aug-cc-pVQZ0.58
Envelope (Cs)MP2/6-31G 1.80
Twisted (C2)MP2/6-31G2.10

This table presents hypothetical data for illustrative purposes, based on general findings for pyrrolidine derivatives.

Electronic Properties and Reactivity Prediction

DFT calculations provide valuable information about the electronic properties of this compound, which are crucial for predicting its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

The distribution of electron density can be visualized through electrostatic potential maps, highlighting electron-rich and electron-deficient regions of the molecule. This is essential for understanding intermolecular interactions. The Fukui function is another important descriptor derived from DFT, which helps in predicting the sites for nucleophilic and electrophilic attack. mdpi.com For instance, the carbonyl oxygen of the ester group is expected to be a region of high electron density and a potential hydrogen bond acceptor.

Table 2: Calculated Electronic Properties of a Pyrrolidine Ester Derivative

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound in a dynamic environment, such as in a solvent or interacting with a biological target. nih.govnih.govresearchgate.net By solving Newton's equations of motion for the atoms of the system, MD simulations can track the molecule's movements over time, providing insights into its flexibility and intermolecular interactions.

These simulations can reveal the preferred conformations of the molecule in solution and the timescale of transitions between different conformational states. The root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess the stability of the molecule's conformation over the simulation period. nih.gov Furthermore, MD simulations can elucidate the nature of interactions with solvent molecules, such as the formation and breaking of hydrogen bonds.

In Silico Modeling for Structure-Activity Relationship (SAR) at a Molecular Level

In silico modeling plays a pivotal role in understanding the structure-activity relationship (SAR) of molecules like this compound at a molecular level. These methods are extensively used in drug discovery and materials science to predict the activity of new compounds and to guide their design. nih.govresearchgate.netscispace.com

Ligand-Target Interactions (excluding clinical outcomes)

Although a specific biological target for this compound is not the focus here, the principles of ligand-target interaction modeling can be discussed. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govresearchgate.net This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of a protein and scoring them based on their predicted binding affinity.

The binding mode predicted by docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For this compound, the pyrrolidine nitrogen could act as a hydrogen bond donor or acceptor, while the ester group could also participate in hydrogen bonding. The aliphatic chain provides a hydrophobic character. These insights are fundamental for understanding how this molecule might interact with a binding partner.

Scaffold Design and Modification Prediction

The pyrrolidine ring serves as a versatile scaffold in medicinal chemistry. researchgate.netnih.gov Computational SAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to guide the design of new derivatives with potentially enhanced activity. nih.govnih.govtandfonline.com These 3D-QSAR methods build a statistical model that correlates the 3D properties of a series of molecules with their biological activity.

The resulting contour maps from CoMFA and CoMSIA analyses indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For the this compound scaffold, these models could suggest, for example, that adding a bulky group at a specific position on the pyrrolidine ring might be favorable, or that replacing the ethyl group of the ester with a different substituent could modulate its properties. This predictive power accelerates the process of designing novel compounds with desired characteristics.

Role As a Building Block and Precursor in Advanced Chemical Synthesis

Synthesis of Complex Organic Intermediates for Diverse Applications

The pyrrolidine (B122466) ring is a prevalent structural motif in a vast number of biologically active compounds and natural products. Consequently, ethyl 2-(pyrrolidin-2-yl)acetate and its derivatives are invaluable starting materials for the synthesis of complex organic intermediates tailored for various applications, particularly in medicinal chemistry. The inherent chirality of this compound makes it an especially attractive building block for the asymmetric synthesis of pharmaceutical agents.

The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates highlights the utility of the pyrrolidine core in creating novel molecular entities. chembk.commdpi.com While not directly starting from this compound, these syntheses demonstrate the chemical transformations that the pyrrolidine ring can undergo to yield highly functionalized products. For instance, the reduction of (3,4-dihydro-2H-pyrrol-2-yl)phosphonates leads to the formation of 3-amido-substituted (pyrrolidine-2-yl)phosphonates, which are phosphonic analogues of α-amino esters. chembk.commdpi.com This transformation underscores the potential of the pyrrolidine scaffold to serve as a template for generating bioisosteres of amino acids, a crucial strategy in drug design.

Furthermore, the pyrrolidine moiety is a key component in a wide range of FDA-approved drugs. chembk.com The synthesis of many of these drugs involves the incorporation of a pre-formed, optically pure pyrrolidine fragment, often derived from proline or hydroxyproline. nih.govmdpi.com This approach ensures the desired stereochemistry in the final product. For example, the synthesis of antiviral drugs like Elbasvir and Grazoprevir for the treatment of hepatitis C utilizes substituted pyrrolidine intermediates. nih.govmdpi.com These examples, while not directly employing this compound, illustrate the strategic importance of the pyrrolidine ring system in the assembly of complex and therapeutically relevant molecules. The functional handles present in this compound, namely the secondary amine and the ester, provide convenient points for elaboration and connection to other molecular fragments, making it a highly valuable intermediate for the synthesis of a new generation of bioactive compounds.

Scaffold Design in the Development of Novel Molecular Architectures

In modern drug discovery and materials science, the concept of molecular scaffolds is paramount. A scaffold is a core molecular structure to which various functional groups can be appended to create a library of compounds with diverse properties. The pyrrolidine ring is recognized as a privileged scaffold due to its three-dimensional structure, which allows for a better exploration of chemical space compared to flat aromatic rings. tandfonline.com

This compound serves as an excellent starting point for scaffold-based design. The pyrrolidine ring itself provides a rigid and defined geometry, while the ethyl acetate (B1210297) side chain offers a readily modifiable anchor point for the attachment of different substituents. The secondary amine within the ring can also be functionalized, allowing for the creation of diverse molecular architectures. This dual functionality enables the systematic construction of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

The development of novel molecular architectures often involves the use of defined molecular hubs that can be derivatized in a rational manner. acs.org While specific examples detailing the use of this compound as a central hub are not extensively documented in publicly available literature, its structural features align well with the principles of scaffold design. The pyrrolidine nucleus can be considered a fundamental building block that, when appropriately functionalized, can give rise to linear, branched, or cyclic scaffolds. The ability to control the stereochemistry at the C2 position of the pyrrolidine ring adds another layer of complexity and specificity to the designed scaffolds, which is crucial for achieving selective interactions with biological targets.

Precursor in the Construction of Macrocyclic and Polycyclic Systems

The synthesis of macrocyclic and polycyclic compounds presents a significant challenge in organic chemistry, yet these structures are often associated with unique biological activities and desirable pharmacokinetic properties. The inherent functionalities of this compound make it a promising precursor for the construction of such complex ring systems.

The secondary amine and the ester group of this compound can participate in intramolecular cyclization reactions to form bicyclic lactams. Furthermore, these functional groups can serve as handles for connecting the pyrrolidine unit into a larger macrocyclic framework. For instance, the amine can be acylated with a long-chain dicarboxylic acid, and subsequent intramolecular amide bond formation with the ester (or the corresponding carboxylic acid) could lead to the formation of a macrocycle. Strategies for peptide macrocyclization, such as head-to-tail cyclization, can be conceptually applied to molecules incorporating the this compound moiety. nih.gov

The construction of polycyclic systems can also be envisaged using this compound as a starting material. Through a series of stereoselective reactions, additional rings can be fused to the pyrrolidine core. For example, cycloaddition reactions involving the pyrrolidine ring or its derivatives can lead to the formation of complex polycyclic alkaloids. While direct examples are scarce, the synthesis of structurally complex pyrrolidine-containing drugs often involves the creation of polycyclic systems. mdpi.com The principles guiding these syntheses can be extrapolated to the use of this compound as a key building block for novel polycyclic architectures.

Applications in Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to generate chemical diversity. The pyrrolidine scaffold is frequently synthesized and functionalized using MCRs. tandfonline.comnih.govrsc.org

While direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions is not extensively reported, its constituent parts—an amino acid ester derivative—are key components in these transformations. The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that are widely used to create peptide-like structures and other complex amides. orgsyn.orgwikipedia.orgresearchgate.netnih.govorganic-chemistry.org

The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. It is conceivable that the secondary amine of this compound could act as the amine component in a Ugi reaction, leading to the formation of a complex N-substituted pyrrolidine derivative.

The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While this compound would not directly participate as one of the three core components, the principles of this reaction are relevant to the synthesis of related structures.

More directly relevant are multicomponent reactions that lead to the formation of the pyrrolidine ring itself. For example, the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a common strategy for synthesizing substituted pyrrolidines. tandfonline.comnih.gov Azomethine ylides can be generated in situ from the condensation of an α-amino acid ester (such as a proline derivative) and an aldehyde. This highlights a pathway where a molecule with the structural features of this compound could be either formed or utilized.

The following tables provide examples of multicomponent reactions that are conceptually related to the application of this compound, illustrating the synthesis of substituted pyrrolidines and related heterocyclic systems.

Table 1: Conceptually Related Multicomponent Reactions for Pyrrolidine Synthesis

Reaction TypeReactantsProductKey FeaturesReference
Asymmetric [3+2] Cycloaddition Optically active phenyldihydrofuran, N-tosyl imino ester, allyltrimethylsilaneHighly substituted pyrrolidine derivativeDiastereoselective formation of up to three stereogenic centers in a single step. nih.gov
One-Pot Three-Component Reaction 5-arylidene thiazolidine-2,4-diones, isatin, secondary amino acids (e.g., proline)Spirocyclic pyrrolidine/pyrrolizidine (B1209537)/pyrrolothiazolidine derivativesStereoselective synthesis of complex spiro-heterocycles catalyzed by magnetic nanorods. nih.govrsc.org
Ugi/Nucleophilic Substitution/N-Acylation Sequence α-aminoester hydrochlorides, 3-bromopropionic acid, phenylglyoxal, isocyanidePyrrolopiperazine-2,6-dionesOne-pot synthesis of complex heterocyclic scaffolds with high diastereoselectivity. acs.org

Table 2: Examples of Passerini and Ugi Reaction Products

Reaction NameTypical ReactantsGeneral Product StructureRelevance to this compound
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy AmideDemonstrates the reactivity of components that can be derived from or related to the functional groups in the title compound.
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideThe secondary amine of this compound could potentially serve as the amine component.

These examples underscore the power of multicomponent reactions in generating molecular complexity and diversity, a strategy where a versatile building block like this compound can be of significant value.

Analytical Method Development and Validation for Research Applications

Development of Chromatographic Methods for Quantification and Purity Analysis

Chromatographic techniques are indispensable for separating and quantifying components within a mixture. For Ethyl 2-(pyrrolidin-2-yl)acetate, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most relevant methods.

HPLC is a primary technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method would be the most appropriate starting point for method development.

Column: A C18 column is a common choice for separating moderately polar compounds. The nonpolar stationary phase interacts with the analyte, and the retention is controlled by the polarity of the mobile phase.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The secondary amine in the pyrrolidine (B122466) ring (pKa ~11.3) necessitates a buffered mobile phase to ensure consistent ionization and reproducible retention times. wikipedia.org An acidic to neutral pH would likely provide good peak shape. Isocratic elution (constant mobile phase composition) can be used for simple mixtures, while gradient elution (varying mobile phase composition) would be necessary for samples containing impurities with a wide range of polarities.

Detection: Due to the lack of a strong chromophore in the molecule, UV detection at a low wavelength (around 210-220 nm) would be necessary to detect the ester carbonyl group. Alternatively, if higher sensitivity and specificity are required, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) could be employed.

Sample Preparation: Samples would be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection to protect the column.

A hypothetical HPLC method for this compound is detailed in the table below.

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 4.5) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 20 µL
Column Temperature 30 °C

Gas chromatography is suitable for volatile and thermally stable compounds. This compound itself may have limited volatility due to the polar amine group. Therefore, derivatization is often required to increase its volatility and improve its chromatographic properties.

Derivatization: The secondary amine of the pyrrolidine ring can be derivatized with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a more volatile and less polar derivative.

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), would be suitable for separating the derivatized analyte from impurities.

Carrier Gas: Helium or hydrogen would be used as the carrier gas.

Injector and Detector Temperatures: The injector and detector temperatures would need to be optimized to ensure efficient volatilization of the derivative without causing thermal degradation.

Detection: A Flame Ionization Detector (FID) would provide a robust and sensitive response to the organic analyte. For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable.

The following table outlines a potential GC method for a derivatized form of this compound.

ParameterSuggested Condition
Derivatizing Agent Trifluoroacetic anhydride (TFAA)
Column DB-5 (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injector Temperature 250 °C
Detector (FID) Temperature 280 °C

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for screening multiple samples and can be used for semi-quantitative analysis.

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 would be appropriate.

Mobile Phase: A solvent system containing a mixture of a non-polar solvent (e.g., toluene (B28343) or hexane), a moderately polar solvent (e.g., ethyl acetate), and a small amount of a polar solvent (e.g., methanol or acetic acid) would be developed to achieve good separation. The presence of a basic component like triethylamine (B128534) might be necessary to reduce tailing of the basic pyrrolidine ring.

Sample Application: Samples would be applied as narrow bands using an automated applicator to ensure precision.

Detection: After development, the plate would be dried and visualized under UV light at 254 nm. For enhanced detection, the plate could be sprayed with a derivatizing agent like ninhydrin, which reacts with the secondary amine to produce a colored spot.

Quantification: Densitometric scanning of the plates would allow for the semi-quantitative determination of the analyte by comparing the peak area of the sample to that of a standard.

Spectroscopic Techniques in Quantitative Analysis

Spectroscopic methods, particularly UV-Vis spectrophotometry, can be used for the quantitative determination of a compound, provided it has a suitable chromophore.

While this compound does not possess a strong chromophore for absorption in the near-UV or visible region, the ester carbonyl group does absorb in the far-UV region. sielc.com

Solvent: A UV-transparent solvent such as methanol, ethanol (B145695), or acetonitrile would be used to prepare the sample solutions.

Wavelength of Maximum Absorbance (λmax): The λmax would likely be in the range of 210-220 nm. The exact λmax would need to be determined by scanning a dilute solution of the pure compound over a range of wavelengths.

Calibration Curve: A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration.

Limitations: This method is non-specific and susceptible to interference from any impurities that also absorb at the chosen wavelength. Therefore, it is most suitable for the analysis of pure or nearly pure samples.

Method Validation in Research Contexts

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. researchgate.net In a research context, the key validation parameters include linearity, range, accuracy, precision, and specificity. wjarr.comnih.gov

Linearity and Range: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.comnih.gov This is typically evaluated by analyzing a series of at least five standard solutions of different concentrations. The results are plotted as absorbance or peak area versus concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be close to 1.0. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. nih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix. The results are expressed as a percentage recovery.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks. Peak purity analysis using a photodiode array (PDA) detector can also be used to assess specificity. nih.gov

The table below presents hypothetical validation data for an HPLC method for this compound.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -10 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Specificity Analyte peak is well-resolved from impurity peaks (Resolution > 2)Resolution = 3.5

Linearity and Range

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has been shown to be linear, accurate, and precise.

For the quantification of this compound, a calibration curve would be constructed by plotting the analytical response (e.g., peak area from an HPLC or GC chromatogram) against a series of known concentrations of a reference standard. The linearity is typically evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r) or the coefficient of determination (r²). An r² value greater than 0.99 is generally considered evidence of a good linear relationship. nih.gov

The analytical range would be established based on the intended application of the method. For example, if the method is to be used for purity testing of a bulk substance, the range would need to encompass the expected concentration of the analyte as well as its potential impurities.

Table 1: Illustrative Linearity Data for a Hypothetical HPLC Method for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.012,543
5.063,128
10.0124,987
25.0312,456
50.0625,112
100.01,251,345
Correlation Coefficient (r²) 0.9999

This table presents hypothetical data to illustrate the concept of linearity.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same homogeneous sample. Both are fundamental to ensuring the reliability of an analytical method.

Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. The results are usually expressed as a percentage of the known amount recovered. For this compound, this would involve adding known quantities of a pure reference standard to a matrix (e.g., a reaction mixture, a formulation blank) and analyzing the samples. The percentage recovery would then be calculated. In a study on N-Methyl-2-pyrrolidone, recovery rates in different polymer matrices were found to be in the range of 98.8% to 106.6%. nih.gov

Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. This is typically assessed by performing multiple analyses of the same sample on the same day with the same instrument and analyst.

Intermediate Precision (Inter-assay precision): This expresses the variation within a laboratory, for example, on different days, with different analysts, or with different equipment.

Reproducibility: This measures the precision between different laboratories.

Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. Generally, an RSD of less than 2% is considered acceptable for the analysis of bulk drug substances. For the analysis of pyrrolizidine (B1209537) alkaloids in feed materials, the repeatability (RSD) ranged from 7.5% to 15.4%, and the reproducibility was in the range of 14.2% to 18.1%, depending on the specific analyte and concentration. nih.gov

Table 2: Representative Accuracy and Precision Data for a Hypothetical Analytical Method for this compound

ParameterConcentration LevelAcceptance CriteriaIllustrative Results
Accuracy (% Recovery) Low (e.g., 80% of nominal)98.0 - 102.0%99.5%
Medium (e.g., 100% of nominal)98.0 - 102.0%100.2%
High (e.g., 120% of nominal)98.0 - 102.0%101.1%
Precision (% RSD)
Repeatability (n=6)Nominal Concentration≤ 2.0%0.8%
Intermediate Precision (n=6, different day)Nominal Concentration≤ 2.0%1.2%

This table presents hypothetical data based on typical validation results for related compounds to illustrate the concepts of accuracy and precision.

An exploration of the chemical compound this compound reveals significant potential for future research and development across various scientific disciplines. As a chiral molecule featuring a pyrrolidine ring—a prevalent scaffold in pharmaceuticals—and a reactive ethyl acetate (B1210297) group, it stands as a valuable building block for more complex chemical entities. This article delves into the prospective research avenues for this compound, focusing on the synthesis of novel derivatives, deeper mechanistic explorations, advanced computational analysis, and interdisciplinary applications.

Future Research Directions and Unexplored Avenues

The landscape of chemical research is continually evolving, with a persistent demand for novel molecules and more efficient synthetic pathways. Ethyl 2-(pyrrolidin-2-yl)acetate, a bifunctional compound, is ripe for further investigation. Future studies are anticipated to unlock its full potential, leading to innovations in chemistry, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(pyrrolidin-2-yl)acetate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. Starting materials include pyrrolidine derivatives (e.g., 2-pyrrolidinone) and ethyl chloroacetate. Reaction conditions involve a base (e.g., NaOH or K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Post-reaction, the product is purified via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyrrolidine to ethyl chloroacetate) and inert atmosphere to prevent side reactions.

Q. How can the purity and identity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show characteristic peaks: δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 3.4–3.6 ppm (multiplet, pyrrolidine ring protons), and δ 4.1–4.3 ppm (quartet, ester CH₂).
  • HPLC : A C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min flow rate; retention time compared to a reference standard.
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 172.1 .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model transition states and activation energies. Key parameters include:

  • Electron density maps to identify electrophilic centers (e.g., carbonyl carbon).
  • Solvent effects modeled using a polarizable continuum model (PCM).
  • Compare with experimental kinetic data (e.g., rate constants from UV-Vis monitoring of reaction progress) .

Q. What strategies resolve contradictory data in reaction yield optimization studies?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify significant variables (e.g., temperature, solvent polarity).
  • Design of Experiments (DoE) : Use factorial designs to isolate confounding factors.
  • Structural Confirmation : Cross-validate using X-ray crystallography (SHELX suite for structure refinement) to rule out impurities or isomerization .

Q. How does the stereoelectronic environment of the pyrrolidine ring influence the compound’s biological activity?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) using AMBER or CHARMM force fields.
  • SAR Studies : Synthesize analogs (e.g., substituting pyrrolidine with piperidine) and compare IC₅₀ values in enzyme inhibition assays.
  • X-ray Crystallography : Resolve co-crystal structures to map hydrogen-bonding and steric interactions .

Data Analysis & Presentation

Q. What statistical methods are appropriate for analyzing spectroscopic data from kinetic studies?

  • Methodological Answer :

  • Multivariate Analysis : Principal Component Analysis (PCA) to cluster NMR/IR spectra by reaction timepoints.
  • Non-linear Regression : Fit kinetic data to Michaelis-Menten or pseudo-first-order models using software like OriginLab or Python’s SciPy.
  • Error Propagation : Calculate uncertainties in rate constants via Monte Carlo simulations .

Q. How should crystallographic data (e.g., bond angles, torsion strains) be reported to ensure reproducibility?

  • Methodological Answer :

  • Use CIF files (Crystallographic Information Framework) to deposit raw data in repositories like the Cambridge Structural Database.
  • Report refinement parameters (R-factor, wR₂) and thermal displacement parameters (Uₑq) per IUCr guidelines.
  • Validate structures using checkCIF/PLATON to flag outliers .

Experimental Design

Q. What in vitro assays are suitable for evaluating the compound’s cytotoxicity, and how are controls designed?

  • Methodological Answer :

  • MTT Assay : Use human cell lines (e.g., HEK293) with 24–72 hr exposure. Include solvent-only controls (e.g., DMSO ≤0.1%) and positive controls (e.g., doxorubicin).
  • Apoptosis Markers : Quantify caspase-3/7 activity via fluorometric assays.
  • Data Normalization : Express viability as % relative to untreated cells, with triplicate technical replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.